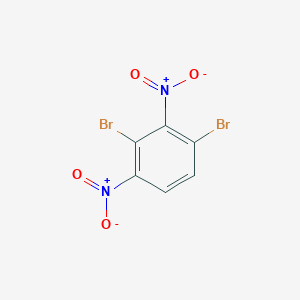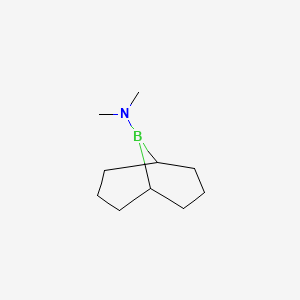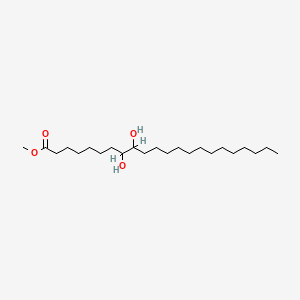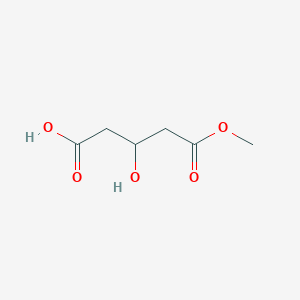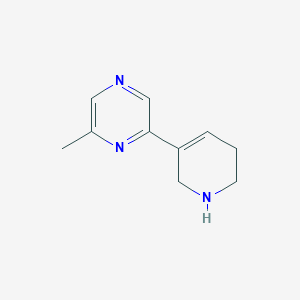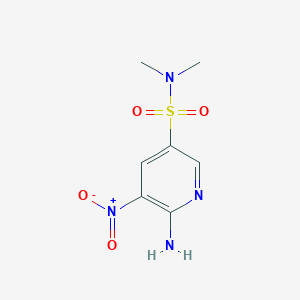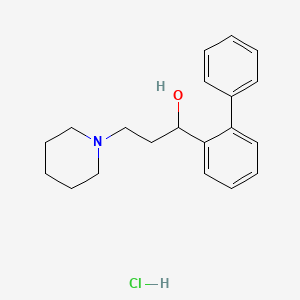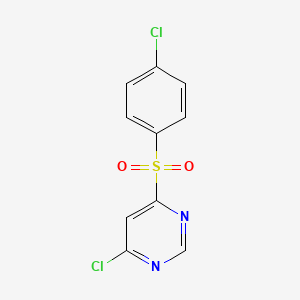
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a pyrimidine ring substituted with chloro and benzenesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4,6-dichloropyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine involves its interaction with specific molecular targets. The chloro and benzenesulfonyl groups enhance its reactivity and binding affinity to biological macromolecules. The compound can inhibit enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(4-methyl-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-nitro-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-methoxy-benzenesulfonyl)-pyrimidine
Uniqueness
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H6Cl2N2O2S |
|---|---|
Peso molecular |
289.14 g/mol |
Nombre IUPAC |
4-chloro-6-(4-chlorophenyl)sulfonylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-7-1-3-8(4-2-7)17(15,16)10-5-9(12)13-6-14-10/h1-6H |
Clave InChI |
SGXJNAMEYKAMAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=NC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


